molecular formula C12H12N2O2S B2983671 methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate CAS No. 478039-86-0

methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate

Cat. No.: B2983671
CAS No.: 478039-86-0
M. Wt: 248.3
InChI Key: NJEGNRYVXORUGZ-UHFFFAOYSA-N
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Description

Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate is a sulfur-containing heterocyclic compound featuring a phenyl-substituted imidazole core linked to a methyl ester via a sulfanyl (-S-) bridge. The molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.3 g/mol. The sulfanyl group enhances conformational flexibility, while the phenyl and ester moieties influence lipophilicity and metabolic stability. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

methyl 2-(1-phenylimidazol-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)9-17-12-13-7-8-14(12)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEGNRYVXORUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted esters or amides.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to the imidazole ring’s known pharmacological activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and disrupting biological pathways. This coordination can lead to the inhibition of enzymes or the modulation of receptor activities .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Functional Group Molecular Weight (g/mol) Key Properties/Findings
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate Imidazole Phenyl Methyl ester 248.3 Balanced lipophilicity and metabolic stability
2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate (22) Benzoimidazole Cyclohexyl Methyl ester ~318.4 High lipophilicity, suited for CNS targets
2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid (6) Benzoimidazole 4-Fluorophenyl Acetic acid ~300.3 Enhanced solubility and stability
Ethyl (1-methyl-1H-imidazol-2-yl)(oxo)acetate Imidazole Methyl Ethyl ester, Oxo ~210.2 Hydrogen-bonding capacity
Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate Pyridine Multiple sulfanyl Ethyl ester ~367.5 Folded conformation, solid-state stability
Ethyl 2-((1-[(phenylcarbamoyl)methyl]-1H-benzo[d]imidazol-2-yl)sulfanyl)acetate Benzoimidazole Phenylcarbamoyl methyl Ethyl ester 369.44 Urea-like H-bond donor/acceptor

Biological Activity

Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate is a compound with significant potential in various biological applications, particularly in antimicrobial and antifungal activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its diverse biological properties. Its molecular formula is C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S with a CAS number of 478039-86-0. The compound's structure consists of a phenyl group attached to the imidazole, along with a sulfanyl and ester functional group, contributing to its unique reactivity and biological profile .

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : The reaction uses 1-phenyl-1H-imidazole-2-thiol and methyl bromoacetate.
  • Conditions : Conducted in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, showing effectiveness against various pathogens:

  • In Vitro Studies : The compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating its potency against Gram-positive and Gram-negative bacteria .
PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.400.45

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, leading to inhibition of enzymatic activities.
  • Disruption of Biological Pathways : This interaction can modulate receptor activities, affecting cellular signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Evaluation : A study reported that derivatives of this compound showed promising results against various microbial strains, indicating potential for therapeutic applications .
  • Cytotoxicity Studies : Research indicated that similar imidazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Comparative Analysis : In comparison to related compounds, this compound showed enhanced activity due to the presence of both the phenyl group and the sulfanyl moiety, which are critical for its biological efficacy .

Q & A

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (HPLC)
DMFK₂CO₃807298.5
THFNaH605895.2
MeCNNone1003589.7

Q. Table 2. Key Spectroscopic Data

TechniqueObserved SignalReference Compound
1H^1H-NMRδ 3.72 (s, 3H, COOCH₃)Methyl acetate
IR1738 cm1^{-1} (C=O)Ethyl benzoate
HRMS[M+H]⁺ = 277.0841 (calc. 277.0839)N/A

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